2,3-Dihydroxypropyl 2-methyltetradecanoate
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Overview
Description
This compound is characterized by its molecular formula C18H36O4 and a molecular weight of 316.48 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2-methyltetradecanoate typically involves the esterification of myristic acid with glycerol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The reaction can be represented as follows:
Myristic Acid+Glycerol→2,3-Dihydroxypropyl 2-methyltetradecanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 2-methyltetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Myristic acid and glycerol-derived ketones.
Reduction: Glycerol and myristyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,3-Dihydroxypropyl 2-methyltetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 2-methyltetradecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for various lipases, which catalyze its hydrolysis to release myristic acid and glycerol. These interactions play a crucial role in its biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl laurate: Similar in structure but derived from lauric acid.
Glycerol monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier.
2,3-Dihydroxypropyl palmitate: Derived from palmitic acid and used in similar applications
Uniqueness
2,3-Dihydroxypropyl 2-methyltetradecanoate is unique due to its specific fatty acid chain length and branching, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific lipid interactions and stability.
Properties
CAS No. |
62244-27-3 |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-methyltetradecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3 |
InChI Key |
ADKYLNMLIUWCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C(=O)OCC(CO)O |
Origin of Product |
United States |
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